n-((4-Bromothiophen-2-yl)methyl)-n,6-dimethylnicotinamide
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Overview
Description
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide is an organic compound that features a brominated thiophene ring attached to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
- N-((4-Bromophenyl)methyl)-N,6-dimethylnicotinamide
- N-((4-Chlorothiophen-2-yl)methyl)-N,6-dimethylnicotinamide
- N-((4-Methylthiophen-2-yl)methyl)-N,6-dimethylnicotinamide
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N,6-dimethylnicotinamide is unique due to the presence of the brominated thiophene ring, which can impart specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics .
Properties
Molecular Formula |
C13H13BrN2OS |
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Molecular Weight |
325.23 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-3-4-10(6-15-9)13(17)16(2)7-12-5-11(14)8-18-12/h3-6,8H,7H2,1-2H3 |
InChI Key |
OVXAVWIFXNHZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC(=CS2)Br |
Origin of Product |
United States |
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